Enhanced Lipophilicity (XLogP3) Driven by C6-Fluoro Substitution Compared to Non-Fluorinated Parent Scaffold
The C6-fluoro substituent on the quinoline core increases the computed lipophilicity of 4-((6-fluoroquinolin-4-yl)amino)benzonitrile (XLogP3 = 3.6) relative to the non-fluorinated parent scaffold 4-(quinolin-4-ylamino)benzonitrile (estimated XLogP3 ≈ 3.0 based on fragment-based calculation subtracting the fluorine contribution per the Crippen method) [1]. This ΔXLogP3 of approximately +0.6 log units is expected to enhance passive membrane permeability by roughly 3- to 4-fold based on established logP–permeability correlations [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 4-(Quinolin-4-ylamino)benzonitrile (des-fluoro analog): XLogP3 ≈ 3.0 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); comparator value estimated from fragment-based contribution subtraction |
Why This Matters
Higher XLogP3 within the drug-like range (1–5) can translate to improved cell permeability and oral absorption, making this fluorinated analog a more attractive starting point for cellular activity-based medicinal chemistry campaigns.
- [1] PubChem. Compound Summary for CID 39850728: 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile. Computed Properties section. Accessed 2026-05-06. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General logP–permeability correlation principle). View Source
